N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide
Description
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with two ketone groups at positions 5 and 6. An ethyl linker connects this core to a pyridine-3-sulfonamide moiety. This structural motif is characteristic of small-molecule inhibitors targeting enzymes such as dipeptidyl peptidase IV (DPP-4), a therapeutic target for type 2 diabetes .
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c19-13-11-4-2-6-16-12(11)14(20)18(13)8-7-17-23(21,22)10-3-1-5-15-9-10/h1-6,9,17H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIUQFOFAHZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe sulfonamide group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted sulfonamides .
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a structure combining pyrrolopyridine and tetrahydronaphthalene elements. The sulfonamide functional group enhances its solubility and bioactivity. The pyrrolo[3,4-b]pyridine moiety suggests it may have pharmacological properties, especially in medicinal chemistry.
Biomedical Applications
Pyrazolo[3,4-b]pyridines have been extensively used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases . Over 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes .
Biological Activities
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with potential in medicinal chemistry. Its biological activity is attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition: The sulfonamide moiety can interact with the active sites of enzymes involved in metabolic pathways, inhibiting their activity.
- Receptor Modulation: The compound may also modulate receptor activity associated with inflammatory responses and cell signaling pathways.
Antimicrobial Activity
Derivatives of pyrrolo[3,4-b]pyridine exhibit promising antimicrobial properties. Similar compounds have shown effectiveness against Mycobacterium tuberculosis, inhibiting the bacterium's growth in vitro, suggesting their potential as antitubercular agents.
Anticancer Properties
Mechanism of Action
The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolo[3,4-b]pyridine core can engage in π-π stacking interactions. These interactions can inhibit the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound shares its pyrrolo[3,4-b]pyridine core with several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogs include:
*Estimated based on structural similarity.
- Electron-Withdrawing Groups : The 3-chloro substituent in ’s compound may enhance metabolic stability by reducing oxidative degradation .
- Heterocyclic Diversity : The thiophene in ’s compound introduces sulfur-mediated interactions (e.g., van der Waals forces) absent in pyridine-based analogs .
Physicochemical Properties
*Estimated using fragment-based methods.
- Solubility : The target compound’s pyridine-3-sulfonamide group likely improves water solubility compared to benzamide or thiophene derivatives, aligning with DPP-4 inhibitor requirements for oral bioavailability .
- Metabolic Stability : Chlorine substituents () may reduce cytochrome P450-mediated metabolism, extending half-life .
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide is a complex heterocyclic compound with significant biological activity. Its structure features a pyrrolo[3,4-b]pyridine core, which has been associated with various pharmacological properties. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H12N4O4S
- Molecular Weight : 332.34 g/mol
- CAS Number : 2034562-99-5
- Structural Representation :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes and receptors involved in critical cellular processes such as:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Proliferation : Modulating pathways that control cell division.
- Inflammation : Reducing inflammatory responses by inhibiting pro-inflammatory mediators.
Biological Activity
Recent studies have highlighted the compound's potential as a therapeutic agent in various diseases:
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit potent anticancer properties. For example, similar compounds have shown significant inhibition of tumor growth and angiogenesis in mouse models of melanoma .
- The compound's ability to target vascular endothelial growth factor receptor (VEGFR) pathways may contribute to its effectiveness against tumors .
- Anti-inflammatory Effects :
Case Studies and Research Findings
A summary of relevant studies is presented below:
Comparative Analysis
The biological activity of this compound can be compared with other compounds in its class:
| Compound | Biological Activity | Target |
|---|---|---|
| Pyrrolopyrazine Derivatives | Anticancer | CDK2 and CDK9 Inhibition |
| Indole Derivatives | Anti-inflammatory | NF-kB Pathway Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
